2-phenyl-N-[2-(phenylsulfanyl)phenyl]butanamide
Overview
Description
2-phenyl-N-[2-(phenylsulfanyl)phenyl]butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to the nitrogen atom and a phenylthio group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[2-(phenylsulfanyl)phenyl]butanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylthioaniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amine group of 2-phenylthioaniline and the acyl chloride group of butanoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[2-(phenylsulfanyl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or borane can be used for the reduction of the amide group.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
2-phenyl-N-[2-(phenylsulfanyl)phenyl]butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[2-(phenylsulfanyl)phenyl]butanamide involves its interaction with specific molecular targets. The phenylthio group can interact with thiol groups in proteins, potentially inhibiting their function. The amide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-N-[2-(phenylthio)phenyl]acetamide: Similar structure but with an acetamide group instead of a butanamide group.
2-phenyl-N-[2-(phenylthio)phenyl]propionamide: Similar structure but with a propionamide group instead of a butanamide group.
2-phenyl-N-[2-(phenylthio)phenyl]benzamide: Similar structure but with a benzamide group instead of a butanamide group.
Uniqueness
2-phenyl-N-[2-(phenylsulfanyl)phenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butanamide group provides a longer carbon chain, which can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
2-phenyl-N-(2-phenylsulfanylphenyl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c1-2-19(17-11-5-3-6-12-17)22(24)23-20-15-9-10-16-21(20)25-18-13-7-4-8-14-18/h3-16,19H,2H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBLQVKPOVADGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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